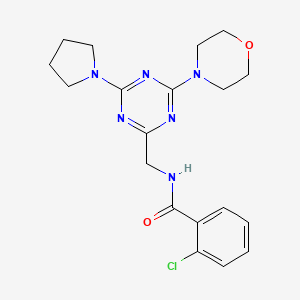

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O2/c20-15-6-2-1-5-14(15)17(27)21-13-16-22-18(25-7-3-4-8-25)24-19(23-16)26-9-11-28-12-10-26/h1-2,5-6H,3-4,7-13H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXIBOSGSCFGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:

Initial Formation of the Core Structure: : The core 1,3,5-triazine structure is commonly synthesized through a condensation reaction between cyanuric chloride and an amine compound, under controlled temperature conditions.

Substitution Reactions: : Subsequent substitution reactions introduce the morpholino and pyrrolidinyl groups to the triazine ring. These steps usually require specific solvents such as acetonitrile and bases like potassium carbonate to facilitate the nucleophilic substitution.

Final Coupling Step: : The final step involves coupling the substituted triazine intermediate with 2-chlorobenzamide. This reaction often takes place in the presence of catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves automated synthesis processes with rigorous control over reaction parameters to ensure consistency. Key stages include:

Bulk Synthesis of Precursors: : Production of triazine derivatives in large batches.

Automated Substitution Processes: : Use of automated reactors to perform substitution reactions at a larger scale, ensuring precise control over reaction times and temperatures.

Purification: : Employing techniques such as crystallization, distillation, and chromatography to purify the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide undergoes several types of chemical reactions:

Oxidation: : Can be oxidized under strong oxidative conditions, usually involving reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can convert certain functional groups within the molecule, often using reducing agents such as lithium aluminium hydride (LiAlH4).

Substitution: : The compound's chloro group can participate in nucleophilic substitution reactions, enabling further derivatization.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reduction Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

Substitution Reagents: : Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

Oxidation Products: : Carboxylic acids and ketones depending on the specific site of oxidation.

Reduction Products: : Corresponding amines and alcohols.

Substitution Products: : Various substituted benzamides and triazine derivatives.

Scientific Research Applications

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide has numerous applications across various fields:

Chemistry: : Used as a building block for the synthesis of complex organic molecules, catalysts, and ligands in coordination chemistry.

Biology: : Employed in the design and synthesis of novel bioactive compounds for studying protein-ligand interactions.

Medicine: : Acts as a precursor for developing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.

Industry: : Utilized in the manufacture of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : Often targets enzyme active sites or receptor binding pockets, modulating their activity.

Pathways Involved: : Influences biochemical pathways such as signal transduction, enzymatic catalysis, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in key substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

*Molecular weight calculated based on formula C₁₉H₂₂ClN₇O₂.

Biological Activity

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a chlorinated aromatic ring, a morpholine moiety, and a pyrrolidine-substituted triazine. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have shown that compounds similar to 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study on a related benzamide derivative demonstrated an IC50 value of 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells, indicating promising antitumor efficacy . The structural modifications involving the introduction of electron-withdrawing groups like chlorine were found to enhance cytotoxicity.

Antimicrobial Activity

Compounds bearing similar functional groups have also been investigated for their antimicrobial properties. The incorporation of halogen atoms has been linked to improved antimicrobial activity against various bacterial strains.

Case Study:

In a comparative study, several substituted phenylthiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating or withdrawing groups significantly influenced their efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications affect biological activity. For 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances cytotoxicity |

| Morpholine Group | Increases solubility and bioavailability |

| Pyrrolidine Ring | Contributes to receptor binding affinity |

The data suggest that the combination of these structural elements is vital for optimizing the compound's therapeutic potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable PK properties with moderate bioavailability and clearance rates. However, further toxicological evaluations are necessary to ascertain safety profiles in vivo.

Q & A

Basic: What are the key synthetic strategies for preparing 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. A common approach includes:

Triazine Core Functionalization: Starting with 2,4,6-trichloro-1,3,5-triazine, morpholine and pyrrolidine are introduced via nucleophilic aromatic substitution under anhydrous conditions (e.g., refluxing in dry toluene with K₂CO₃ as a base) .

Chlorobenzamide Coupling: The methylbenzamide group is introduced via reductive amination or alkylation, using 2-chlorobenzoyl chloride and a methylamine derivative in dichloromethane or THF .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.

Critical Parameters:

- Reaction temperature (reflux vs. room temperature) affects substitution regioselectivity.

- Solvent polarity influences reaction kinetics and byproduct formation .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Methodological Answer:

Discrepancies between experimental and theoretical data often arise from:

Dynamic Effects: Conformational flexibility of the morpholino and pyrrolidine groups can lead to averaged NMR signals. Use variable-temperature NMR to identify rotameric states .

Solvent Interactions: Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with NMR data in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to account for solvation effects .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which provides definitive bond angles and torsional conformations .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Elemental Analysis: Verify C, H, N, Cl content (e.g., ±0.3% deviation acceptable) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error .

- ¹H/¹³C NMR: Key signals include:

- δ 3.6–3.8 ppm (morpholine OCH₂CH₂N) .

- δ 1.7–1.9 ppm (pyrrolidine CH₂) .

- δ 7.3–7.5 ppm (chlorobenzamide aromatic protons) .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

pH-Dependent Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Quantify parent compound loss using LC-MS/MS .

Photostability: Expose to UV light (320–400 nm) and analyze degradation products with GC-MS .

Basic: What solvent systems are optimal for enhancing the compound’s solubility in biological assays?

Methodological Answer:

- Polar Aprotic Solvents: DMSO (≤1% v/v in cell culture) or DMF for stock solutions .

- Co-Solvent Systems: Ethanol/PEG 400 (1:1) for in vivo studies to improve bioavailability .

- Critical Note: Avoid aqueous buffers with high chloride content to prevent precipitation of the chlorobenzamide moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Analog Synthesis: Replace morpholino with piperazine or thiomorpholine to assess electron-donating effects .

Functional Group Modifications: Substitute the pyrrolidine ring with azetidine (smaller ring) or decahydroquinoline (bulky group) to probe steric effects .

Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Basic: What are the recommended storage conditions to ensure compound integrity?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials .

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the triazine core .

- Stability Monitoring: Perform periodic HPLC checks (every 6 months) to detect degradation .

Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic data be analyzed?

Methodological Answer:

Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; high binding may reduce in vivo efficacy despite favorable in vitro data .

Permeability Assays: Compare Caco-2 cell permeability with logP values; discrepancies may indicate active transport mechanisms .

Metabolite Profiling: Identify phase I/II metabolites via UPLC-QTOF-MS to explain rapid clearance .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- logP/D: Use MarvinSketch (ChemAxon) or ACD/Labs for partition coefficient predictions .

- pKa Estimation: ADMET Predictor (Simulations Plus) to identify ionizable groups .

- Solubility: Employ SwissADME’s ESOL model for aqueous solubility estimates .

Advanced: What experimental strategies can address low reproducibility in biological assays?

Methodological Answer:

Batch Variability Control: Standardize synthetic protocols (e.g., strict reflux times, solvent purity) to minimize structural impurities .

Assay Optimization: Include positive controls (e.g., staurosporine for kinase inhibition) and use robotic liquid handlers to reduce pipetting errors .

Data Normalization: Apply Z-score or % inhibition normalization to account for inter-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.